N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the ethoxy and methyl groups, and the final cyclopropanecarboxamide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide include other benzothiazole derivatives and cyclopropanecarboxamide compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the benzothiazole ring and cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-10-6-7-11-12(8-10)19-14(16(11)2)15-13(17)9-4-5-9/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPRTURBNLNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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